Product packaging for [(1-Methylcyclobutyl)oxy]benzene(Cat. No.:CAS No. 91876-29-8)

[(1-Methylcyclobutyl)oxy]benzene

Cat. No.: B14365929
CAS No.: 91876-29-8
M. Wt: 162.23 g/mol
InChI Key: OMZDFCBVVIRJFH-UHFFFAOYSA-N
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Description

[(1-Methylcyclobutyl)oxy]benzene is a chemical compound for research and development purposes. It is not intended for diagnostic, therapeutic, or any personal use. Researchers value this and similar aromatic ethers primarily as versatile intermediates and building blocks in organic synthesis . Compounds with this structural motif may be investigated for their potential in developing novel materials or as precursors in pharmaceutical research, leveraging the unique steric and electronic properties of the cyclobutyl ring . The specific mechanism of action, physical properties, and full spectrum of applications for this particular compound are areas for ongoing scientific exploration. Researchers are advised to consult specialized chemical literature and handle all materials according to their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B14365929 [(1-Methylcyclobutyl)oxy]benzene CAS No. 91876-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91876-29-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1-methylcyclobutyl)oxybenzene

InChI

InChI=1S/C11H14O/c1-11(8-5-9-11)12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

OMZDFCBVVIRJFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)OC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for 1 Methylcyclobutyl Oxy Benzene

Novel Synthetic Routes for [(1-Methylcyclobutyl)oxy]benzene

The synthesis of aryl ethers, particularly those involving sterically hindered tertiary alkyl groups like 1-methylcyclobutyl, has evolved significantly beyond traditional methods. Modern approaches offer greater efficiency, milder conditions, and broader substrate applicability.

Development of Catalytic Approaches for Ether Formation

The formation of the C–O bond in this compound presents a challenge due to the tertiary nature of the cyclobutyl carbon, which makes it susceptible to elimination side reactions under classical nucleophilic substitution conditions (e.g., Williamson ether synthesis). Consequently, transition-metal-catalyzed cross-coupling reactions have become the state-of-the-art.

Palladium-catalyzed C–O cross-coupling, often referred to as Buchwald-Hartwig etherification, is a premier method for this transformation. organic-chemistry.org This reaction enables the coupling of aryl halides or triflates with alcohols. For the synthesis of this compound, the reaction would involve coupling an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with 1-methylcyclobutanol. The key to success lies in the choice of a suitable palladium catalyst and a specialized phosphine (B1218219) ligand. Air-stable dialkylphosphinobiphenyl ligands have proven particularly effective for coupling unactivated aryl halides with tertiary alcohols, providing the desired ether products in high yields under relatively mild conditions. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Synthesis of Aryl tert-Alkyl Ethers

Aryl HalideAlcoholCatalystLigandBaseSolventTemp (°C)Yield (%)
4-tBu-PhBrt-BuOHPd(OAc)₂JohnPhosNaOt-BuToluene (B28343)10095
PhClt-BuOHPd₂(dba)₃BrettPhosNaOt-BuToluene10092
2-Me-PhBr1-MethylcyclohexanolPd(OAc)₂RuPhosK₃PO₄Toluene11088

This table presents data for analogous reactions, demonstrating the general conditions and high efficiency of palladium-catalyzed methods for forming sterically hindered aryl ethers.

Copper-catalyzed Ullmann-type reactions offer an alternative pathway. organic-chemistry.org Modern protocols often utilize ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) to facilitate the coupling of aryl halides with a wide array of alcohols, including secondary and potentially tertiary ones, under milder conditions than traditional Ullmann reactions. organic-chemistry.org

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary challenge in synthesizing this compound is controlling regioselectivity by preventing elimination reactions. In a classical Williamson ether synthesis approach, reacting a phenoxide nucleophile with a 1-methylcyclobutyl halide would almost exclusively yield elimination products (methylenecyclobutane and 1-methylcyclobutene) because the tertiary substrate readily undergoes E2 elimination. Conversely, catalytic methods like the Buchwald-Hartwig reaction offer superb regioselectivity. The mechanism, involving oxidative addition, coordination of the alcohol, and reductive elimination, avoids the direct SN2/E2 competition, thus favoring the formation of the desired ether product. organic-chemistry.orgyoutube.com

Stereoselectivity: The parent compound, this compound, is achiral, so stereoselectivity is not a factor in its synthesis. However, if substituted derivatives were to be synthesized (e.g., using a chiral substituted 1-methylcyclobutanol), the choice of synthetic route would be critical. Certain catalytic systems, employing chiral ligands, have been developed for enantioselective C-H functionalization and could potentially be adapted to achieve atroposelective synthesis of axially chiral biaryl ether analogues. acs.org For standard cross-coupling, the reaction at the tertiary carbinol center proceeds with the loss of the initial stereochemistry at that carbon.

Green Chemistry Principles in Synthetic Strategies

Modern synthetic planning for this compound increasingly incorporates the principles of green chemistry to minimize environmental impact. yale.eduorganic-chemistry.orgacs.orgnih.gov

Catalysis (Principle 9): The use of palladium or copper catalysts is inherently greener than using stoichiometric reagents. nih.gov Catalytic amounts of metal and ligand are required, significantly reducing waste compared to methods that might use stoichiometric activating agents or promoters.

Atom Economy (Principle 2): Catalytic cross-coupling reactions generally exhibit high atom economy. In the ideal Buchwald-Hartwig reaction of bromobenzene and 1-methylcyclobutanol, the main byproducts are the components of the base used (e.g., NaBr and H₂O), representing a high degree of incorporation of reactant atoms into the final product. acs.org

Energy Efficiency (Principle 6): While heating is often required, modern catalyst systems are continually being developed to operate at lower temperatures, thereby reducing energy consumption. nih.gov The ability to use catalysts that are active at or near 100°C is a significant improvement over the very high temperatures often needed for classical Ullmann condensations. organic-chemistry.org

Reduction of Derivatives (Principle 8): Direct C-O coupling methods avoid the need for protecting groups or intermediate functional group manipulations, shortening the synthetic sequence and reducing the generation of waste from such steps. sigmaaldrich.com

Safer Solvents (Principle 5): Research continues into replacing solvents like toluene with more environmentally benign alternatives. While solvents are often necessary for mass and energy transfer, their use accounts for a significant portion of the environmental impact of a chemical process. acs.org

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and developing more efficient catalysts. This involves studying the rate of the reaction and the energetic profile of the key bond-forming steps.

Kinetic Studies of Key Synthetic Steps

For a heterogeneous catalytic system, such as one employing a solid-supported catalyst, the data is often fitted to mechanistic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models. repositorioinstitucional.mxmdpi.com These models account for the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. The LHHW model, for instance, assumes the reaction occurs between adsorbed species. mdpi.com A kinetic study would aim to determine key parameters such as the reaction rate constants and adsorption equilibrium constants.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

RunTemperature (K)[Aryl Halide]₀ (mol/L)[Alcohol]₀ (mol/L)Catalyst Loading (mol%)Initial Rate (mol L⁻¹ s⁻¹)
13730.10.121.01.5 x 10⁻⁴
23730.20.121.03.1 x 10⁻⁴
33730.10.241.01.6 x 10⁻⁴
43830.10.121.03.0 x 10⁻⁴
53730.10.122.02.9 x 10⁻⁴

This interactive table illustrates the type of data collected in a kinetic study. Analysis of this data would reveal the reaction order with respect to each component and allow for the calculation of the activation energy.

Transition State Analysis in Etherification Reactions

Transition state theory (TST) provides a framework for understanding the energetics of a reaction at the molecular level. wikipedia.orglibretexts.org It posits that reactants pass through a high-energy transition state complex en route to becoming products. For the palladium-catalyzed synthesis of this compound, the key C-O bond-forming step is the reductive elimination from the palladium center.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model this transition state. The analysis would involve locating the saddle point on the potential energy surface corresponding to the C-O reductive elimination from a Pd(IV) or Pd(II) intermediate complex bearing both the aryl and the 1-methylcyclobutoxy ligands. The calculations would provide the structure of the transition state and its energy, which is used to determine the Gibbs free energy of activation (ΔG‡). wikipedia.org This value is critical as it directly relates to the reaction rate. The analysis also yields the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further insight into the nature of the transition state.

Table 3: Hypothetical Activation Parameters for C-O Reductive Elimination

ParameterCalculated ValueUnitImplication
ΔG‡ (Gibbs Free Energy of Activation)22.5kcal/molCorresponds to a reaction rate achievable at moderate temperatures.
ΔH‡ (Enthalpy of Activation)18.0kcal/molRepresents the energy barrier due to bond breaking/formation.
ΔS‡ (Entropy of Activation)-15.2cal mol⁻¹ K⁻¹A negative value suggests a more ordered, constrained transition state, which is typical for an intramolecular reductive elimination step.

This table provides illustrative thermodynamic data that could be obtained from a transition state analysis, offering deep mechanistic insight into the key bond-forming event.

Investigation of Reaction Intermediates

The synthesis of this compound, primarily achieved through the alkylation of phenol (B47542), proceeds via several key intermediates whose characterization is crucial for understanding and optimizing the reaction. The predominant mechanism involves the formation of a reactive electrophile from a 1-methylcyclobutyl precursor, which then undergoes nucleophilic attack by the phenoxide ion.

In acid-catalyzed pathways, such as those employing a cation-exchange resin like Amberlyst-15, the reaction is initiated by the protonation of an alkene or alcohol precursor. For instance, the reaction between an olefin and a sulfonic acid catalyst can lead to the formation of a sulfonic acid ester intermediate. This ester can then proceed through several pathways, including direct O-alkylation to form the desired ether. wikipedia.org Computational studies using density functional theory (DFT) have shown that the direct O-alkylation pathway is often the most energetically favorable under neutral conditions. wikipedia.org

Alternatively, an ionic rearrangement mechanism can occur, particularly under acidic conditions. wikipedia.org In this pathway, intramolecular migrations of the alkyl group from an initially formed phenolic ether can lead to C-alkylated byproducts. wikipedia.org The protonation of the ether oxygen significantly lowers the transition barriers for these migrations, leading to the formation of ortho- and para-alkylphenols. The ratio of these C-alkylated products is influenced by the competition between a hydrogen atom and the alkyl group at the substituted position of the protonated intermediate. wikipedia.org

In the context of the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, the primary intermediate is the sodium phenoxide, formed by deprotonating phenol with a strong base. The subsequent step is a bimolecular nucleophilic substitution (SN2) reaction where the phenoxide ion attacks the carbon atom of the alkyl halide bearing the leaving group. organic-chemistry.orgorganic-chemistry.org For a tertiary alkyl halide like 1-bromo-1-methylcyclobutane (B13021240), the SN2 pathway is sterically hindered, and competing elimination reactions become significant.

Comparative Analysis of Synthetic Efficiency Across Methodologies

The synthesis of this compound can be approached through several methodologies, each with distinct advantages and limitations regarding efficiency, reaction conditions, and substrate scope. A comparative analysis of the most relevant methods—the Williamson ether synthesis, the Buchwald-Hartwig etherification, and the Ullmann condensation—provides valuable insights for selecting the optimal synthetic route.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. organic-chemistry.orgorganic-chemistry.orgbyjus.com It involves the reaction of an alkoxide with an alkyl halide. For this compound, this would typically involve the reaction of sodium phenoxide with 1-bromo-1-methylcyclobutane. While versatile, the efficiency of the Williamson synthesis is highly dependent on the nature of the alkylating agent. organic-chemistry.orgbyjus.com For tertiary alkyl halides, such as the one required here, the SN2 reaction is slow and often outcompeted by elimination side reactions, leading to lower yields of the desired ether. masterorganicchemistry.com Typical laboratory yields for Williamson ether synthesis range from 50-95%, but this can be significantly lower for sterically hindered products. byjus.com

The Ullmann condensation is another established method for forming aryl ethers, traditionally using copper catalysts at high temperatures. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org However, these reactions often still require higher temperatures than palladium-catalyzed methods and may have a more limited substrate scope.

To provide a clearer comparison, the following table summarizes the key features of these synthetic methodologies, with estimated yields based on reactions with structurally similar, sterically hindered substrates like tert-butyl phenyl ether.

Synthetic MethodologyTypical ReactantsCatalyst/ReagentsTypical Reaction ConditionsEstimated Yield for Hindered EthersKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Sodium Phenoxide, 1-Bromo-1-methylcyclobutaneStrong Base (e.g., NaH)50-100 °C, 1-8 h byjus.com50-70% byjus.comSimple, widely usedProne to elimination side-reactions with tertiary halides masterorganicchemistry.com
Buchwald-Hartwig Etherification Phenol, 1-Bromo-1-methylcyclobutanePd catalyst, Phosphine ligand, BaseRoom temp. to 110 °C70-90%High yields, good functional group toleranceCatalyst cost, air-sensitive reagents
Ullmann Condensation Phenol, Aryl HalideCopper catalyst, BaseHigh temperatures (>200 °C, traditional), Milder with modern catalysts wikipedia.org60-80%Alternative to Pd-catalyzed methodsHarsh conditions (traditional), may require activated substrates

It is important to note that the actual yields for this compound will depend on the specific reaction conditions and optimization of the chosen method. For the synthesis of such a sterically hindered ether, modern catalytic methods like the Buchwald-Hartwig etherification are likely to offer the most efficient and high-yielding route.

Theoretical and Computational Investigations of 1 Methylcyclobutyl Oxy Benzene

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular architecture of [(1-Methylcyclobutyl)oxy]benzene. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries, conformational preferences, and spectroscopic characteristics.

The conformational landscape of this compound is dictated by the rotational freedom around the C-O-C ether linkage and the puckering of the cyclobutyl ring. To elucidate the most stable conformations, researchers employ sophisticated computational methods such as Ab Initio and Density Functional Theory (DFT).

DFT methods, particularly those utilizing hybrid functionals like B3LYP, in conjunction with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are commonly used to perform geometry optimizations and frequency calculations. These calculations help identify local minima on the potential energy surface, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution.

For this compound, the primary conformational isomerism arises from the orientation of the phenoxy group relative to the methylcyclobutyl moiety. Theoretical calculations can predict the dihedral angles defining these orientations and the corresponding energy barriers for interconversion.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Dihedral Angle (C-O-C-C) (degrees)
GaucheB3LYP/6-311++G(d,p)0.00~60
AntiB3LYP/6-311++G(d,p)1.25~180

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Quantum chemical calculations are instrumental in predicting and interpreting these vibrational spectra. Following geometry optimization, a vibrational frequency analysis is typically performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The calculated harmonic vibrational frequencies can be scaled by an appropriate factor to account for anharmonicity and systematic errors inherent in the computational method, allowing for a direct comparison with experimental IR and Raman spectra. This analysis aids in the assignment of specific vibrational modes to observed spectral bands, such as C-H stretching, C-O-C ether stretching, and aromatic ring vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of C-H bonds on the benzene (B151609) ring
Aliphatic C-H Stretch3000-2850Stretching vibrations of C-H bonds on the methylcyclobutyl group
C-O-C Asymmetric Stretch1260-1200Asymmetric stretching of the ether linkage
C-O-C Symmetric Stretch1150-1070Symmetric stretching of the ether linkage
Aromatic C=C Stretch1600-1450In-plane stretching vibrations of the benzene ring

Understanding the electronic structure of this compound is fundamental to predicting its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is often employed to study charge distribution and intramolecular interactions. This analysis provides insights into the delocalization of electron density and the nature of the chemical bonds. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is crucial for predicting how it will interact with other chemical species.

Table 3: Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311++G(d,p)
Dipole Moment1.5 DB3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of how this compound explores its vast conformational space over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can observe conformational transitions and calculate the probabilities of occupying different conformational states. These simulations are particularly useful for understanding the flexibility of the molecule and the timescales of conformational changes, which can influence its biological activity and physical properties.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions.

Theoretical methods can be used to map out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and calculating activation energies, chemists can predict the most likely reaction pathways and the rates at which they will occur.

For example, the ether linkage in this compound is a potential site for cleavage reactions. Computational modeling can be used to investigate the mechanisms of acid-catalyzed or base-catalyzed ether cleavage, determining the energetics of competing pathways and identifying key intermediates. Such studies are invaluable for designing synthetic routes and understanding potential degradation pathways.

Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures provides a powerful tool for the structural elucidation and characterization of novel chemical entities. By employing computational models and established empirical principles, it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a given molecule. This section details the predicted spectroscopic data for this compound, derived from computational analysis and comparison with structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons of this compound. The chemical shifts are influenced by the electron-donating nature of the alkoxy group attached to the benzene ring.

The protons on the benzene ring are anticipated to be split into three distinct groups due to the influence of the oxygen atom. The ortho-protons (H-2, H-6) are expected to be the most shielded, appearing upfield, while the para-proton (H-4) will be similarly affected. The meta-protons (H-3, H-5) will likely resonate at a chemical shift closer to that of unsubstituted benzene (7.34 ppm).

In the aliphatic region, the methyl group protons are expected to produce a singlet. The methylene (B1212753) protons of the cyclobutyl ring are diastereotopic and therefore chemically non-equivalent, which will likely result in complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho)6.85 - 6.95Doublet2H
Aromatic (meta)7.20 - 7.30Triplet2H
Aromatic (para)6.90 - 7.00Triplet1H
Cyclobutyl (CH₂)2.05 - 2.25Multiplet2H
Cyclobutyl (CH₂)1.80 - 2.00Multiplet2H
Cyclobutyl (CH₂)1.60 - 1.75Multiplet2H
Methyl (CH₃)1.55Singlet3H

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum is predicted based on the expected electronic environments of the carbon atoms in the molecule. The carbon atom of the benzene ring attached to the oxygen (C-1) is expected to be significantly deshielded. The other aromatic carbons will also show distinct shifts. The quaternary carbon of the cyclobutyl group bonded to oxygen will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-1)157.0
Aromatic (C-2, C-6)116.5
Aromatic (C-3, C-5)129.5
Aromatic (C-4)121.0
Quaternary Cyclobutyl (C-O)80.0
Cyclobutyl (CH₂)35.0
Methyl (CH₃)28.0

Predicted Infrared (IR) Spectrum

The predicted infrared (IR) spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These include stretching vibrations for aromatic and aliphatic C-H bonds, C-O ether linkages, and C=C bonds within the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Strong
Aromatic C=C Bend (Overtone)2000 - 1650Weak
Aromatic C=C Bend1600 - 1450Medium
C-O-C Asymmetric Stretch1260 - 1200Strong
C-O-C Symmetric Stretch1075 - 1020Strong

Predicted Mass Spectrum

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is anticipated to be dominated by cleavage of the ether bond and fragmentation of the cyclobutyl ring.

The molecular weight of this compound (C₁₁H₁₄O) is 162.23 g/mol .

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
162[C₁₁H₁₄O]⁺ (Molecular Ion)
147[M - CH₃]⁺
94[C₆H₅OH]⁺ (Phenol radical cation)
93[C₆H₅O]⁺
77[C₆H₅]⁺ (Phenyl cation)
69[C₅H₉]⁺ (1-Methylcyclobutyl cation)
55[C₄H₇]⁺

Advanced Spectroscopic and Analytical Characterization of 1 Methylcyclobutyl Oxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For [(1-Methylcyclobutyl)oxy]benzene, ¹H and ¹³C NMR would provide initial verification of the proton and carbon framework, while 2D NMR techniques would be essential for unambiguously establishing the connectivity between the 1-methylcyclobutyl moiety and the phenyl group.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The predictions are based on the known effects of an alkoxy substituent on a benzene (B151609) ring, which typically shields the ortho and para positions, and the general chemical shift ranges for cyclobutane (B1203170) and methyl groups. researchgate.netwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Spectra referenced to a standard solvent signal.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Multiplicity
Methyl (CH₃)~1.5~25Singlet
Cyclobutyl (CH₂)~1.8 - 2.4~30-35 (β-carbons), ~15-20 (γ-carbon)Multiplets
Quaternary Cyclobutyl (C)-~80-
Ortho-Aromatic (CH)~6.9~115Doublet of doublets
Meta-Aromatic (CH)~7.3~130Triplet of doublets
Para-Aromatic (CH)~7.0~122Triplet
Ipso-Aromatic (C-O)-~158-

To confirm the proposed structure and assign the proton and carbon signals definitively, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the cyclobutyl ring's methylene (B1212753) groups and among the ortho, meta, and para protons of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the carbon signals for the methyl, cyclobutyl methylene, and aromatic C-H groups based on their already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons, which establishes the connectivity of the molecular fragments. For this compound, the most informative HMBC correlations would be:

A correlation between the methyl protons and the quaternary carbon of the cyclobutyl ring.

Correlations from the methyl protons to the β-carbons of the cyclobutyl ring.

A key correlation from the protons on the β-carbons of the cyclobutyl ring to the ipso-carbon of the phenyl ring (the carbon attached to the oxygen), confirming the ether linkage. youtube.com

Correlations from the ortho-protons of the benzene ring to the ipso-carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Carbons/Protons Information Gained
COSY Aromatic H-orthoAromatic H-metaConnectivity within the phenyl ring
Cyclobutyl H-βCyclobutyl H-γConnectivity within the cyclobutyl ring
HSQC Methyl HMethyl CDirect C-H attachment
Aromatic H'sCorresponding Aromatic C'sDirect C-H attachments
HMBC Methyl HQuaternary Cyclobutyl CConfirms methyl on cyclobutyl ring
Cyclobutyl H-βIpso-Aromatic CConfirms ether linkage
Aromatic H-orthoIpso-Aromatic CConfirms phenyl group connectivity

The cyclobutane ring is not planar and undergoes a rapid "puckering" motion at room temperature. elsevierpure.com This conformational exchange can be studied using dynamic NMR spectroscopy, typically by recording spectra at various temperatures. As the temperature is lowered, the rate of this ring puckering would decrease. If the energy barrier to this process is sufficiently high, separate signals for the axial and equatorial protons of the cyclobutane methylene groups might be observed at low temperatures. researchgate.net Analysis of the coalescence temperature of these signals would allow for the calculation of the free energy of activation for the ring-flipping process.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass and molecular formula of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺˙). The molecular formula of this compound is C₁₁H₁₄O, which corresponds to a theoretical exact mass of 178.1045 g/mol . An experimental HRMS measurement confirming this mass to within a few parts per million would validate the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. For aromatic ethers like this compound, several characteristic fragmentation pathways are expected. whitman.eduyoutube.commiamioh.edu

The primary fragmentation would likely involve cleavage of the bonds adjacent to the ether oxygen.

α-Cleavage: Cleavage of the C-O bond can occur in two ways:

Loss of the 1-methylcyclobutyl group as a radical to form a phenoxy cation at m/z 93.

Loss of the phenoxy group as a radical to form a 1-methylcyclobutyl cation at m/z 83.

β-Cleavage: Aromatic ethers can undergo cleavage at the β-bond to the aromatic ring. whitman.edu This could involve rearrangement and lead to characteristic fragment ions.

Aromatic Ring Fragmentation: A fragment corresponding to the phenyl cation at m/z 77 is also a common feature in the mass spectra of phenyl ethers. whitman.edu

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formation Pathway
178[C₁₁H₁₄O]⁺˙Molecular Ion
94[C₆H₅OH]⁺˙Hydrogen rearrangement and cleavage
93[C₆H₅O]⁺α-Cleavage, loss of C₅H₉ radical
83[C₅H₉]⁺α-Cleavage, loss of C₆H₅O radical
77[C₆H₅]⁺Cleavage of the ether bond and loss of O and C₅H₉

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, the aliphatic cyclobutyl and methyl groups, and the ether linkage. tandfonline.comtandfonline.comnih.govmaterialsciencejournal.org

Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger bands below 3000 cm⁻¹ for the methyl and cyclobutyl C-H bonds.

Aromatic C=C Stretch: Two characteristic bands around 1600 and 1500 cm⁻¹.

C-O-C Asymmetric Stretch: A strong, characteristic band typically found in the 1260-1200 cm⁻¹ region. esisresearch.org

C-O-C Symmetric Stretch: A weaker band expected around 1075-1020 cm⁻¹. esisresearch.org

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, the exact position of which is diagnostic of the substitution pattern on the benzene ring.

Raman spectroscopy would complement the IR data. For instance, the symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. youtube.comyoutube.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Aliphatic C-H Stretch2980 - 2850StrongStrong
Aromatic C=C Stretch1610 - 1580, 1510 - 1475Medium-StrongStrong
C-H Bending (Aliphatic)1470 - 1430MediumMedium
C-O-C Asymmetric Stretch1260 - 1200StrongWeak
C-O-C Symmetric Stretch1075 - 1020Medium-WeakMedium-Strong
Aromatic C-H Out-of-Plane Bend800 - 700StrongWeak
Ring Breathing (Aromatic)~1000WeakStrong

Correlation of Vibrational Modes with Functional Groups and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by correlating absorption or scattering frequencies with specific vibrational modes of its functional groups. mdpi.comfrontiersin.org The spectrum of this compound is expected to be a composite of the vibrations from the monosubstituted benzene ring, the ether linkage, and the 1-methylcyclobutyl group.

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: The benzene ring will exhibit C-H stretching vibrations typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and cyclobutyl groups will have characteristic C-H stretching frequencies in the 2975-2850 cm⁻¹ range.

C-O-C Stretching: As a phenyl alkyl ether, this compound is expected to show two distinct C–O stretching bands. An asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹ are characteristic of this functional group. pressbooks.pub These strong absorptions are often the most identifiable features for ethers in an IR spectrum. libretexts.orgfiveable.me

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

CH₂ Bending (Scissoring): The methylene groups of the cyclobutyl ring will have a characteristic bending vibration around 1465 cm⁻¹.

CH₃ Bending: The methyl group will show symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Aromatic C-H Bending (Out-of-Plane): For a monosubstituted benzene ring, strong absorptions due to out-of-plane C-H bending are expected in the 770-730 cm⁻¹ and 720-680 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group/Structural Unit Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Benzene RingAromatic C-H Stretch3100-3000Medium to Weak
1-MethylcyclobutylAliphatic C-H Stretch2975-2850Strong
Ether LinkageAsymmetric C-O-C Stretch~1250Strong
Ether LinkageSymmetric C-O-C Stretch~1050Strong
Benzene RingAromatic C=C Stretch1600-1450Medium to Strong
Cyclobutyl GroupCH₂ Bending~1465Medium
Methyl GroupCH₃ Bending1450 and 1375Medium
Benzene RingOut-of-Plane C-H Bend770-730 and 720-680Strong

Application in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is a highly effective method for real-time reaction monitoring and for assessing the purity of the final product. mdpi.comresearchgate.net

Reaction Monitoring:

In a typical synthesis of this compound, such as a Williamson ether synthesis involving a phenoxide and a 1-methylcyclobutyl halide, IR spectroscopy can be used to monitor the progress of the reaction. This can be achieved by:

Disappearance of Reactant Peaks: Monitoring the decrease in the intensity of the O-H stretching band of phenol (B47542) (if used as a reactant) around 3300 cm⁻¹.

Appearance of Product Peaks: Tracking the emergence and increase in intensity of the characteristic C-O-C stretching bands of the ether product around 1250 cm⁻¹ and 1050 cm⁻¹. pressbooks.pub

This in-situ analysis allows for precise determination of reaction endpoints, potentially improving yield and reducing byproduct formation. researchgate.net

Purity Assessment:

Following synthesis and purification, vibrational spectroscopy can confirm the purity of this compound. The presence of extraneous peaks in the IR or Raman spectrum would indicate impurities. For instance:

A broad peak in the 3500-3200 cm⁻¹ region would suggest contamination with unreacted phenol or water.

The presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ could indicate an oxidative side product.

By comparing the obtained spectrum with a reference spectrum of the pure compound, one can make a qualitative, and in some cases quantitative, assessment of purity.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-O, C-C, C-H) and angles, providing insight into the molecular geometry.

Conformation: The exact conformation of the 1-methylcyclobutyl ring and its orientation relative to the phenyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions such as van der Waals forces or π-π stacking between the benzene rings.

This data is invaluable for computational modeling and for understanding the structure-property relationships of the compound. While no specific data exists for the title compound, studies on similar molecules, such as 1,4-bis(2-carboxybenzyloxy)benzene, demonstrate the power of X-ray crystallography in elucidating the complex hydrogen bonding networks and self-assembly in the solid state. rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance by substitution on the cyclobutyl or phenyl ring, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical spectroscopy.

Chiral derivatives of ethers can be analyzed using techniques like Circular Dichroism (CD) spectroscopy. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The sign and magnitude of the CD signal (Cotton effect) can be related to the absolute configuration of the chiral center.

While CD spectroscopy is a primary tool, NMR spectroscopy can also be employed for determining enantiomeric purity of chiral ethers, often through the use of chiral shift reagents that induce diastereomeric interactions, leading to separable signals for the enantiomers in the NMR spectrum. nih.gov

Chemical Reactivity and Derivatization Strategies of 1 Methylcyclobutyl Oxy Benzene

Reaction Pathways and Transformation Mechanisms

The reactivity of [(1-Methylcyclobutyl)oxy]benzene can be systematically explored by considering the distinct reaction pathways available to its constituent parts.

Cleavage Reactions of the Ether Linkage

The ether bond in this compound is susceptible to cleavage under various conditions, most notably with strong acids. This reaction typically proceeds through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack.

Acid-Catalyzed Hydrolysis : In the presence of strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl), the ether linkage can be broken. nih.govlibretexts.orgyoutube.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic. libretexts.orgyoutube.com A subsequent nucleophilic attack by a halide ion or water on one of the carbons flanking the ether oxygen leads to the cleavage of the C-O bond. nih.govlibretexts.org The products of this reaction are phenol (B47542) and a derivative of 1-methylcyclobutanol, such as 1-bromo-1-methylcyclobutane (B13021240) in the case of HBr cleavage. The stability of the potential carbocation intermediates can influence the reaction pathway.

Reactions Involving the Cyclobutyl Ring System

The cyclobutyl ring in this compound, while relatively stable, can undergo reactions, particularly those that relieve its inherent ring strain. nih.govquora.com

Ring-Opening Reactions : Under certain conditions, such as in the presence of strong acids or upon formation of a carbocation on the ring, the cyclobutyl group can undergo ring expansion. stackexchange.comic.ac.uk For instance, if a carbocation were to form at the 1-position of the cyclobutyl ring (following ether cleavage, for example), a rearrangement to a more stable cyclopentyl cation could occur. stackexchange.com This process is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. stackexchange.com The specific products would depend on the reaction conditions and the nature of the attacking nucleophile.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the (1-methylcyclobutyl)oxy group. wikipedia.orgmsu.edu This substituent directs incoming electrophiles primarily to the ortho and para positions. wikipedia.orglibretexts.org

Nitration : The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uklibretexts.orgshout.educationyoutube.com The reaction proceeds via the formation of the nitronium ion (NO2+), a powerful electrophile. chemguide.co.ukyoutube.com The major products are expected to be ortho- and para-nitro-[(1-methylcyclobutyl)oxy]benzene. libretexts.orgchemguide.co.uk The reaction temperature is typically kept moderate to prevent multiple nitrations. libretexts.orgshout.education

Halogenation : The substitution of a hydrogen atom on the benzene ring with a halogen (e.g., bromine or chlorine) is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). lumenlearning.comchemguide.co.uklibretexts.org The catalyst polarizes the halogen molecule, increasing its electrophilicity. lumenlearning.comlibretexts.org The reaction yields a mixture of ortho- and para-halogenated products. chemguide.co.uk

Friedel-Crafts Acylation and Alkylation : These reactions involve the introduction of an acyl or alkyl group, respectively, onto the benzene ring. lumenlearning.comlearnbin.netdocbrown.infolibretexts.org Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3, would yield ortho- and para-acyl derivatives. learnbin.netdocbrown.infoyoutube.com Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, would similarly lead to ortho- and para-alkylated products. lumenlearning.comlibretexts.org However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements. lumenlearning.com

Derivatization for Enhanced Functionality or Selectivity

The chemical reactivity of this compound can be harnessed to synthesize derivatives with tailored properties. This is achieved by introducing new functional groups or modifying the existing structural motifs.

Introduction of Functional Groups on the Aromatic Moiety

The activated benzene ring provides a versatile platform for introducing a wide range of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties. nih.govyoutube.comopenstax.orgyoutube.comresearchgate.net

Reaction Reagents Functional Group Introduced Expected Products
NitrationConc. HNO₃, Conc. H₂SO₄-NO₂ortho- and para-nitro-[(1-methylcyclobutyl)oxy]benzene
BrominationBr₂, FeBr₃-Brortho- and para-bromo-[(1-methylcyclobutyl)oxy]benzene
AcylationRCOCl, AlCl₃-CORortho- and para-acyl-[(1-methylcyclobutyl)oxy]benzene

Modifications of the Cyclobutyl Ring

While direct modification of the cyclobutyl ring in the intact ether is less common, the synthesis of this compound derivatives can be achieved by starting with a modified cyclobutanol. The synthesis of 1-methylcyclobutanol itself involves the reaction of cyclobutanone (B123998) with a Grignard reagent like methylmagnesium bromide. chemicalbook.com By using different Grignard reagents or other organometallic compounds, the methyl group could be replaced with other alkyl or functionalized groups. These modified alcohols could then be used in a Williamson ether synthesis with a suitable phenoxide to generate a variety of derivatives. organic-chemistry.orglibretexts.orgvaia.com

For example, reacting cyclobutanone with an ethyl Grignard reagent would yield 1-ethylcyclobutanol. This alcohol could then be coupled with a phenoxide to produce [(1-Ethylcyclobutyl)oxy]benzene. This strategy allows for the systematic variation of the substituent on the cyclobutyl ring, enabling the exploration of structure-activity relationships.

Mechanistic Studies of Derivatization Reactions

Due to a lack of direct experimental studies on this compound, the mechanistic pathways of its derivatization reactions are largely inferred from well-established principles of physical organic chemistry and extensive research on analogous sterically hindered alkoxybenzenes.

Electrophilic Aromatic Substitution (EAS): The ether oxygen, with its lone pairs of electrons, acts as a powerful activating group, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack. This activation is primarily achieved through resonance, where the lone pairs are delocalized into the aromatic π-system. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a positively charged intermediate known as an arenium ion (or sigma complex). masterorganicchemistry.commsu.edu The first step, which is the rate-determining step, involves the attack of the electrophile by the electron-rich benzene ring. masterorganicchemistry.com The subsequent fast step is the deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the oxygen atom stabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. This stabilization is a key factor in the directing effect of the alkoxy group.

Ether Cleavage: The cleavage of the C-O bond in aryl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage is dependent on the nature of the alkyl group. For this compound, the carbon atom attached to the oxygen is tertiary. Therefore, the cleavage is expected to proceed via an SN1-like mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the C-O bond cleaves to generate a relatively stable tertiary carbocation (the 1-methylcyclobutyl cation) and phenol. The halide ion then acts as a nucleophile, attacking the carbocation.

Directed ortho-Metalation (DoM): The alkoxy group is known to be a moderate directed metalation group (DMG), capable of directing an organolithium reagent to deprotonate the ortho position. organic-chemistry.orgwikipedia.org This is facilitated by the coordination of the lithium atom to the ether oxygen, which increases the acidity of the adjacent ortho protons. The mechanism involves the formation of a complex between the alkyllithium (e.g., n-butyllithium) and the alkoxybenzene, followed by an intramolecular proton abstraction. ias.ac.in However, the steric bulk of the 1-methylcyclobutyl group could significantly hinder the approach of the organolithium reagent to the ortho position, potentially impacting the efficiency of this reaction. ias.ac.in

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity:

The regiochemical outcome of reactions involving this compound is a crucial aspect of its derivatization.

In electrophilic aromatic substitution , the [(1-methylcyclobutyl)oxy] group is a potent ortho, para-director. youtube.comyoutube.comlibretexts.org This directing effect stems from the ability of the oxygen's lone pairs to stabilize the arenium ion intermediate through resonance when the electrophile attacks at these positions. However, the steric hindrance imposed by the bulky 1-methylcyclobutyl group is expected to disfavor substitution at the ortho positions. libretexts.org Consequently, electrophilic substitution reactions are predicted to yield predominantly the para-substituted product.

The following table outlines the expected major products for common electrophilic aromatic substitution reactions:

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-Nitro-4-[(1-methylcyclobutyl)oxy]benzene
HalogenationBr₂, FeBr₃1-Bromo-4-[(1-methylcyclobutyl)oxy]benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-[(1-Methylcyclobutyl)oxy]phenyl)ethan-1-one

In directed ortho-metalation , while the alkoxy group directs towards the ortho position, the significant steric bulk of the 1-methylcyclobutyl group may lead to a competition between ortho and other potential sites of deprotonation, or it may necessitate the use of more reactive or smaller organolithium reagents.

Stereoselectivity:

The concept of stereoselectivity is less relevant to the direct reactions on the aromatic ring of this compound itself, as the ring is planar and the introduction of a substituent does not typically create a new stereocenter on the ring.

However, if a derivatization reaction were to introduce a chiral center elsewhere in the molecule, or if the starting material were a chiral variant of this compound (which is achiral), then stereochemical considerations would become important. For instance, if a reaction were to occur at the methylcyclobutyl group that creates a new stereocenter, the facial selectivity of the attack could be influenced by the bulky phenyl ether group. Without specific examples from the literature, any discussion on stereoselectivity remains speculative.

Role of 1 Methylcyclobutyl Oxy Benzene in Complex Organic Synthesis and Material Science Precursors

[(1-Methylcyclobutyl)oxy]benzene as a Building Block in Multi-Step Synthesis

The potential utility of this compound as a building block in multi-step synthesis can be inferred from the known reactivity of its constituent parts: the 1-methylcyclobutyl group and the phenoxy group.

Precursor in Natural Product Synthesis

Currently, there is no documented evidence of this compound being used as a direct precursor in the total synthesis of any natural product. The incorporation of a 1-methylcyclobutyl moiety is a known feature in some natural products, and synthetic strategies often involve the construction of this strained ring system at a key step. Hypothetically, if a natural product contained a (1-methylcyclobutyl)oxy-aryl substructure, this compound could serve as a valuable starting material or intermediate. However, without concrete examples from published research, its role in this area remains speculative.

Intermediate in Heterocyclic Compound Formation

The formation of heterocyclic compounds often involves the strategic use of functionalized aromatic precursors. The phenoxy group of this compound could, in principle, be elaborated to participate in cyclization reactions. For instance, ortho-functionalization of the benzene (B151609) ring, followed by intramolecular reactions, could lead to the formation of various oxygen-containing heterocycles. However, a review of the scientific literature does not reveal any specific instances where this compound has been employed as an intermediate in the synthesis of heterocyclic compounds. The stability of the ether linkage might render it less reactive for certain cyclization strategies compared to other functional groups.

Application in Polymer Chemistry and Material Science

The application of specific molecular architectures in polymer chemistry and material science is a field of continuous innovation. The unique structural features of this compound could theoretically impart desirable properties to polymers and advanced materials.

Design and Synthesis of Functional Polymers Utilizing this compound Derivatives

Functional polymers are designed by incorporating specific monomers that bestow particular properties to the final material. Derivatives of this compound, for example, those bearing polymerizable groups like vinyl, acrylate, or epoxide functionalities on the aromatic ring, could potentially be synthesized and used as monomers. The bulky and non-planar 1-methylcyclobutyl group might influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Despite these theoretical possibilities, there are no published studies detailing the design or synthesis of functional polymers from this compound derivatives.

Incorporation into Advanced Materials

The incorporation of unique molecular fragments into advanced materials can lead to novel properties. The 1-methylcyclobutyl group in this compound could act as a "dangling" group in a polymer chain, affecting inter-chain packing and free volume. This could have implications for properties like gas permeability in membrane materials or the optical properties of thin films. However, the scientific literature does not currently contain any reports on the incorporation of this compound or its derivatives into advanced materials.

Strategies for Chiral Pool Synthesis Utilizing this compound Derivatives

Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. For this compound derivatives to be utilized in chiral pool synthesis, a chiral center would need to be present. The parent compound itself is achiral.

If a chiral derivative of this compound were to be synthesized, for example, by introducing a stereocenter on the cyclobutane (B1203170) ring or on a substituent on the benzene ring, it could potentially serve as a chiral building block. However, there are no established methods reported in the literature for the enantioselective synthesis of such derivatives, nor are there any documented applications of chiral this compound derivatives in chiral pool synthesis. The development of such strategies would first require a synthetic route to enantiomerically pure forms of the molecule.

Future Research Directions and Unexplored Avenues for 1 Methylcyclobutyl Oxy Benzene

Emerging Synthetic Methodologies for Related Ether Compounds

The synthesis of aryl ethers has been a subject of intense research, moving beyond classical methods towards more efficient, sustainable, and versatile strategies. These emerging methodologies offer exciting prospects for the synthesis of [(1-Methylcyclobutyl)oxy]benzene and its derivatives.

Traditional approaches like the Williamson ether synthesis, while foundational, often require harsh conditions and stoichiometric amounts of base. acs.orgresearchgate.net Modern advancements have focused on catalytic versions of this reaction, aiming to reduce waste and improve efficiency. acs.orgresearchgate.net For instance, the development of a catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of weaker alkylating agents, presenting a "greener" alternative. acs.orgresearchgate.net

Beyond the Williamson synthesis, other powerful methods for C-O bond formation have emerged. The Ullmann condensation, traditionally a copper-catalyzed reaction, has seen significant improvements, including the use of nano-catalysts that facilitate the reaction under milder conditions. nih.gov Palladium-catalyzed cross-coupling reactions have also become a staple for constructing aryl ethers, offering high yields and broad substrate scope. google.com

More recently, photoredox catalysis has opened new frontiers in ether synthesis, enabling the formation of sterically hindered ethers under mild, light-driven conditions. rsc.org These methods often involve the generation of radical intermediates, providing alternative reaction pathways. rsc.org Electrophotocatalytic methods are also being explored for the highly regioselective C-H functionalization of ethers, offering a direct way to modify existing ether structures. nih.gov The chemo- and stereoselective electrochemical allylation and alkylation of ethers via C(sp3)-H activation is another promising strategy. researchgate.net

For a molecule like this compound, these advanced methods could provide more efficient and selective synthetic routes. Future research could focus on adapting these catalytic systems to accommodate the specific steric and electronic properties of the 1-methylcyclobutyl group.

Table 1: Comparison of Synthetic Methodologies for Aryl Ethers

MethodologyCatalyst/ReagentAdvantagesPotential Challenges for this compound
Catalytic Williamson Ether SynthesisAlkali metal benzoate/phenolateUse of weaker alkylating agents, reduced waste acs.orgresearchgate.netHigh temperatures may not be suitable for all derivatives
Ullmann Cross-CouplingNano-sized metal catalysts (e.g., CuO)Milder conditions, ligand-free options nih.govCatalyst compatibility with the cyclobutyl moiety
Palladium-Catalyzed CouplingPalladium complexesHigh yields, broad substrate scope google.comCatalyst cost and removal
Photoredox CatalysisPhotocatalysts (e.g., Ru(bpy)₃Cl₂)Mild conditions, access to hindered ethers rsc.orgPotential for side reactions involving the cyclobutyl ring
ElectrophotocatalysisTrisaminocyclopropenium (TAC) ionHigh regioselectivity, oxidant-free nih.govSubstrate scope for complex ethers needs further exploration

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry offers a powerful lens to understand and predict the behavior of molecules, providing insights that can guide experimental work. For this compound, computational studies could elucidate its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry and can be employed to investigate the electronic structure and geometry of this compound. nih.gov Such calculations can reveal details about bond lengths, bond angles, and the distribution of electron density, which in turn influence the molecule's reactivity. For example, an electrostatic potential analysis could predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Furthermore, computational methods are invaluable for studying reaction mechanisms. elsevier.com By modeling transition states and reaction pathways, researchers can understand the kinetic barriers and thermodynamics of different synthetic routes. nih.govelsevier.com This knowledge can be used to optimize reaction conditions and predict the feasibility of new synthetic strategies. For instance, computational studies on the gas-phase reactions of ethers with anions have provided important insights into their detailed elimination reaction mechanisms. nih.gov

The structure-reactivity relationship is a key area where computational studies can make a significant impact. By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the benzene (B151609) ring) and calculating key properties, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can predict how structural changes will affect the molecule's properties and potential biological activity. Recent studies have successfully used computational models to unveil the structure-reactivity relationships in the thermal decomposition of alkyl t-butyl ethers. elsevier.com

Advanced machine-learning methods are also beginning to be used to explore the chemical and configurational space of complex materials, which could be applied to understanding the behavior of this compound and its derivatives in various environments. arxiv.org

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound, combining a rigid cyclobutyl group with an aromatic ring and an ether linkage, make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules to form larger, organized assemblies. rsc.orgijsr.net The discovery of crown ethers, which can selectively bind cations, was a landmark in this field and highlighted the importance of ether functionalities in host-guest chemistry. rsc.orgrsc.org While this compound itself is not a macrocycle, its derivatives could be incorporated into larger host molecules. The cyclobutyl group could act as a unique structural element, influencing the shape and binding properties of the resulting supramolecular assembly. The activation of ethers through weak interactions, such as dual chalcogen bonding, is an emerging area in supramolecular catalysis that could be relevant for derivatives of this compound. nih.gov

Nanotechnology involves the manipulation of matter on an atomic and molecular scale. nih.gov Ethers are already used in the synthesis of various nanomaterials, including polymers and ether-functionalized nanoparticles for biomedical applications. numberanalytics.com For example, crown ethers have been immobilized on magnetic nanoparticles for the extraction of metal ions. rsc.org Derivatives of this compound could be designed to self-assemble into well-defined nanostructures or to functionalize the surface of nanoparticles, imparting specific properties. The interplay between the hydrophobic benzene ring and the more aliphatic cyclobutyl group could lead to interesting self-assembly behavior in different solvents. The development of supramolecular nanotheranostics, which combines therapy and diagnostics, is a rapidly growing field where functionalized ethers could play a role. nih.gov

Interdisciplinary Research with this compound Derivatives

The potential of this compound is not confined to a single discipline. Its unique structure invites interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and beyond.

The functionalization of this compound could lead to a wide range of new molecules with tailored properties. For example, introducing specific functional groups could lead to the development of novel liquid crystals, polymers, or electronic materials. The electrical and bioactive properties of materials can be modified through the functionalization of ethers, as seen in the surface-polymerization of polyaniline on polyether ether ketone. researchgate.net

In medicinal chemistry, aryl ethers are common motifs in many biologically active compounds and drugs. nih.govlabinsights.nl The 1-methylcyclobutyl group could serve as a lipophilic and sterically demanding substituent, potentially influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Exploring the biological activity of a library of this compound derivatives could lead to the discovery of new therapeutic agents.

Furthermore, the study of how such molecules interact with biological systems could involve techniques from chemical biology and biophysics. Understanding how the shape and electronics of this compound and its derivatives influence their binding to proteins or other biological targets is a key area for future investigation. The use of computational tools to study the interactions of benzene-containing compounds with biological systems is an active area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Methylcyclobutyl)oxy]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via coupling reactions using aryl halides (e.g., bromobenzene derivatives) and organometallic reagents (e.g., 1-methylcyclobutanol derivatives) under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance reactivity .
  • Solvent : Polar aprotic solvents like DMF or THF at reflux temperatures (80–120°C).
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by TLC/HPLC.
  • Yield optimization : Adjust stoichiometry (1:1.2 aryl halide to alcohol ratio) and reaction time (12–24 hours) to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutyl methine protons at δ ~3.5–4.0 ppm and aromatic protons at δ ~6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI/TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄O).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve stereochemistry and bond angles .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (Class D toxicity per GHS) .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from strong acids/bases to prevent decomposition .
  • Spill management : Absorb with silica gel, dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Impurities : Trace solvents (e.g., DMF residues) accelerating decomposition. Validate purity via GC-MS before stability assays .
  • Environmental factors : Humidity or light exposure (use amber vials and desiccants).
  • Replicate conditions : Perform accelerated stability tests (40°C/75% RH for 4 weeks) and compare degradation kinetics using HPLC .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT calculations : Gaussian or ORCA software to model transition states (e.g., cyclobutyl ring strain effects on nucleophilic substitution) .
  • Molecular docking : AutoDock Vina to explore interactions with biological targets (e.g., enzyme active sites for bioactivity studies).
  • Data integration : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots for activation energy) .

Q. How can mechanistic studies elucidate the role of the cyclobutyl group in this compound’s reactivity?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track bond cleavage via NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., hydrolysis) between protiated and deuterated compounds.
  • Trapping experiments : Use radical scavengers (TEMPO) or electrophilic traps to identify intermediates .

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